1-(3-fluorobenzyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(3-fluorobenzyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The azide precursor is synthesized by reacting 3-fluorobenzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF).
Preparation of Alkyne: The alkyne precursor is synthesized by reacting 3-methoxyphenylacetylene with propargyl bromide in the presence of a base such as potassium carbonate.
Cycloaddition Reaction: The azide and alkyne precursors are then subjected to the Huisgen cycloaddition reaction in the presence of a copper(I) catalyst, such as copper(I) iodide, to form the triazole ring.
Carboxylation: The resulting triazole compound is then carboxylated using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Scientific Research Applications
1-(3-fluorobenzyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, it may interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-fluorobenzyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole
- 1-(3-fluorobenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(3-chlorobenzyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
1-(3-fluorobenzyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both fluorine and methoxy substituents on the benzyl and phenyl rings, respectively. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties, making it distinct from other similar triazole derivatives.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5-(3-methoxyphenyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-24-14-7-3-5-12(9-14)16-15(17(22)23)19-20-21(16)10-11-4-2-6-13(18)8-11/h2-9H,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFRWPBNSNUQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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